molecular formula C13H9NO2S B14402000 3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione CAS No. 88103-69-9

3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14402000
CAS No.: 88103-69-9
M. Wt: 243.28 g/mol
InChI Key: KEMPSOLDEXWFLS-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. This compound features a naphthalene ring fused to a thiazolidine-2,4-dione moiety. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of naphthalene derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by the addition of a naphthalene derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the thiazolidine-2,4-dione moiety.

    Substitution: Substituted thiazolidinedione derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88103-69-9

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

3-naphthalen-1-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H9NO2S/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2

InChI Key

KEMPSOLDEXWFLS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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